4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a benzyl group, a dichlorophenoxy group, and an oxazole group. These groups are common in many organic compounds and can participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzenesulfonyl and benzyl groups are likely to contribute to the compound’s aromaticity, while the oxazole group could introduce heterocyclic characteristics .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the benzenesulfonyl group is often involved in substitution reactions, while the oxazole group can participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, and its melting and boiling points could be influenced by the strength of intermolecular forces .Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis of Triazole Derivatives
Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and other related compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines. This synthesis process included the creation of Schiff base derivatives and Mannich base derivatives, demonstrating a method for generating compounds with potential antimicrobial activities. Some of these newly synthesized compounds showed good to moderate activities against test microorganisms, highlighting the potential for creating effective antimicrobial agents through chemical synthesis (Bektaş et al., 2007).
Quinazolinone Derivatives for Antimicrobial Activity
Another research focus was on synthesizing novel quinazolinone derivatives with antimicrobial properties. This involved preparing specific phenyl-4-methylbenzenesulfonate compounds and reacting them with primary aromatic and heterocyclic amines. These compounds were evaluated for their antimicrobial activities, showcasing a diverse approach to combatting microbial resistance through chemical innovation (Habib et al., 2013).
Chemical Reactions and Molecular Interactions
Nucleophilic Reactions of Benzenesulfonyloxy Compounds
Research on the reactions of 3-benzenesulfonyloxy compounds with nucleophilic reagents revealed insights into the formation of various heterocyclic compounds. This work illustrates the reactivity of such compounds with different nucleophiles, leading to a variety of potential applications in synthesizing novel chemical entities with specific functional properties (Hamby & Bauer, 1987).
Steric Hindrance in Benzenesulfonyl Compounds
Another study focused on synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This research not only provided structural characterization of these compounds through X-ray crystallography but also discussed their kinetic behaviors, offering a foundation for understanding how steric effects influence chemical reactivity and potential applications in more complex chemical syntheses (Rublova et al., 2017).
Mechanism of Action
Benzenesulfonyl compounds
The benzenesulfonyl group in the compound is a common moiety in medicinal chemistry, known for its role in forming sulfonamide bonds. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Dichlorophenoxy compounds
The 2,4-dichlorophenoxy group is a component of certain herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D). These compounds act as synthetic auxins, disrupting plant growth by causing uncontrolled cell division .
Future Directions
properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O4S/c24-17-11-12-20(19(25)13-17)30-15-21-27-23(32(28,29)18-9-5-2-6-10-18)22(31-21)26-14-16-7-3-1-4-8-16/h1-13,26H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKCHVIMQOHZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)COC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.